Bbicme-D-ribofuranose is synthesized from D-ribose through various chemical modifications. D-ribose itself is classified as a pentose monosaccharide, and its derivatives, including Bbicme-D-ribofuranose, are important in biochemistry and medicinal chemistry. The compound's full chemical name indicates its structure and functional groups, which are critical for its reactivity and application in synthetic organic chemistry.
The synthesis of Bbicme-D-ribofuranose involves several key steps that transform D-ribose into the desired compound. A practical method includes:
Bbicme-D-ribofuranose features a molecular structure characterized by its furanose ring, which consists of five atoms, four carbon atoms, and one oxygen atom. The compound's structure can be represented as follows:
The stereochemistry around the anomeric carbon (C1) plays a crucial role in determining the compound's reactivity and interaction with biological systems. The presence of acetyl groups enhances its stability and solubility in organic solvents.
Bbicme-D-ribofuranose participates in various chemical reactions typical for sugar derivatives:
These reactions are crucial for synthesizing nucleotides and other biologically relevant molecules.
The mechanism of action for Bbicme-D-ribofuranose primarily revolves around its role as a building block in nucleic acid synthesis. When incorporated into oligonucleotides, it can influence:
Studies have shown that modifications at the 3'-end of small interfering RNAs (siRNAs) with Bbicme-D-ribofuranose can alter their biological activity, impacting gene silencing efficiency .
Bbicme-D-ribofuranose exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and biochemistry.
Bbicme-D-ribofuranose has significant applications across multiple fields:
β-D-Ribofuranose is the five-membered ring form of D-ribose, an aldopentose sugar fundamental to biological systems. Its systematic IUPAC name is (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol, reflecting its stereochemistry at chiral centers C2, C3, and C4 [5] [8]. The "β" designation indicates the anomeric configuration where the C1 hydroxyl group is oriented trans to the C5 hydroxymethyl group. This contrasts with α-D-ribofuranose, where these groups are cis-oriented.
The molecule exhibits dynamic equilibrium between linear and cyclic forms in solution. The cyclic furanose form dominates (99.9%), with β-pyranose (59%), α-pyranose (20%), β-furanose (13%), and α-furanose (7%) coexisting [8] [12]. Ring closure occurs via hemiacetal formation between the C1 aldehyde and the C4 hydroxyl group, resulting in a furanose ring with C1 as the anomeric carbon.
Structurally, β-D-ribofuranose adopts envelope (C2′- or C3′-endo) or twist conformations to relieve ring strain. Pseudorotation parameters define these conformations: C3′-endo (north) is prevalent in RNA and A-form DNA, while C2′-endo (south) typifies B-form DNA [4] [18]. The ring’s flexibility arises from seven variable torsion angles (γ, ε, β, α, ζ, χ, and ν) that govern nucleic acid backbone topology [1].
Table 1: Key Structural Features of β-D-Ribofuranose
Property | Value/Description | Significance |
---|---|---|
Ring form | Furanose (5-membered) | Compact size essential for nucleic acid flexibility |
Anomeric carbon | C1 | Determines α/β configuration |
Hydroxyl group positions | C1 (β), C2, C3, C4 | H-bonding in nucleic acid stabilization |
C2 stereochemistry | R configuration | Distinguishes ribose from arabinose (C2 epimer) |
Dominant solution conformer | β-pyranose (59%) | Influences reactivity in glycosidic bond formation |
Ring pucker preference | C3′-endo (RNA), C2′-endo (B-DNA) | Dictates nucleic acid helix geometry |
The C2 hydroxyl group is biologically critical: its removal yields 2-deoxyribose, the DNA sugar. This group also contributes to RNA’s catalytic versatility and lability under alkaline conditions [6].
The discovery of β-D-ribofuranose is intertwined with nucleic acid research. Friedrich Miescher first isolated "nuclein" (DNA-protein complexes) in 1869, but its sugar component remained uncharacterized [6]. In 1891, Emil Fischer and Oscar Piloty synthesized L-ribose, establishing ribose’s stereochemical identity [8]. The natural D-enantiomer was confirmed in 1909 by Phoebus Levene and Walter Jacobs, who identified it as the structural backbone of RNA [1] [8]. Fischer coined "ribose" as a rearrangement of "arabinose" (its C2 epimer), reflecting their shared origin from gum arabic [8].
Early 20th-century work by Levene and Albrecht Kossel revealed ribose’s linkage to purines and pyrimidines via β-N-glycosidic bonds. This established "ribonucleosides" as fundamental units of RNA [1] [6]. The cyclic furanose structure was deduced in the 1920s through methylation studies and X-ray crystallography, confirming the ring size and anomeric configurations [8].
A pivotal debate centered on why life evolved with β-D-ribofuranose rather than other sugars. Key factors include:
The β-configuration was evolutionarily favored for stability: β-glycosidic bonds resist hydrolysis better than α-anomers, crucial for preserving genetic information [4] [18].
β-D-Ribofuranose is the scaffold for RNA, which coordinates genetic coding, decoding, and catalysis. Its roles include:
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